

# Application Notes and Protocols for Long-term Rapamycin Treatment in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the long-term administration of rapamycin in mice, a key area of research in aging, disease, and pharmacology. The following sections detail established treatment regimens, methodologies for assessing physiological outcomes, and the underlying molecular pathways.

### Introduction

Rapamycin, an inhibitor of the mechanistic Target of Rapamycin (mTOR), has consistently been shown to extend lifespan and improve healthspan in mice. Its effects are complex and depend on the dose, duration, and administration route. These protocols are designed to provide standardized methodologies for conducting long-term rapamycin studies in mice to ensure reproducibility and comparability of data across different research settings.

## **Rapamycin Treatment Protocols**

Long-term rapamycin studies in mice have utilized various administration routes and schedules. The choice of protocol often depends on the specific research question, the desired pharmacokinetic profile, and logistical considerations.

## **Administration Routes**

 Oral Administration (in Chow): This is the most common and non-invasive method for longterm studies. Rapamycin is typically microencapsulated to protect it from degradation in the



stomach and ensure enteric release.[1]

- Intraperitoneal (IP) Injection: This method allows for precise dosing but is more invasive and can cause stress to the animals with repeated administration.
- Oral Gavage: This method also ensures precise dosing but, like IP injection, is invasive and can be stressful.

## **Dosing Regimens**

- Continuous Treatment: Rapamycin is administered daily, typically mixed in the chow. This leads to constant drug exposure.
- Intermittent Treatment: Rapamycin is administered at regular intervals, such as once every five days or for a period of weeks followed by a drug-free period.[2] This approach may mitigate some of the side effects associated with continuous treatment.
- Transient (Short-term) Treatment: A short course of rapamycin is administered, often in middle or late life, to assess its long-term impact on healthspan and lifespan.

### **Recommended Doses**

The optimal dose of rapamycin can vary depending on the mouse strain, sex, and the desired biological effect. Commonly used and effective doses are summarized in the table below.



Administration Route	Dose	Mouse Strain	Key Findings	Reference
Oral (in Chow)	14 ppm (~2.24 mg/kg/day)	UM-HET3	Increased median and maximal lifespan in both sexes when started at 20 months.	[4]
Oral (in Chow)	42 ppm (~7 mg/kg/day)	UM-HET3	Greater lifespan extension in both sexes compared to 14 ppm.[4][5]	[4][5]
Oral (in Chow)	126 ppm	C57BL/6	3-month transient treatment in middle age extended lifespan.[2][3]	[2][3]
Intraperitoneal Injection	2 mg/kg	C57BL/6J	Intermittent treatment (once every 5 days) extended lifespan in females.[2]	[2]
Intraperitoneal Injection	8 mg/kg/day	C57BL/6JNia	Transient 3- month treatment in middle age showed sex- specific effects on lifespan.[3]	[3]

# **Experimental Protocols**Preparation of Rapamycin Formulations

## Methodological & Application





#### Protocol 3.1.1: Encapsulated Rapamycin in Chow

This protocol is adapted from previously published methods for preparing rapamycin-containing mouse chow.[6]

#### Materials:

- Standard mouse chow pellets
- Encapsulated rapamycin (e.g., from Rapamycin Holdings, Inc. or prepared in-house)
- Eudragit (encapsulation control)
- 1% Agar solution
- Sterile water
- Food mixer
- Pellet maker (optional)
- Vacuum sealer

#### Procedure:

- Grind 1 kg of standard mouse chow pellets into a fine powder.
- Calculate the required amount of encapsulated rapamycin based on the desired final concentration (e.g., for 42 ppm, add 42 mg of active rapamycin). Note: Adjust the amount of encapsulated powder based on the percentage of active rapamycin.
- For the control diet, use an equivalent weight of the encapsulation material (Eudragit) without rapamycin.
- Thoroughly mix the powdered chow with the encapsulated rapamycin or Eudragit in a food mixer.



- Slowly add 300 ml of warm 1% agar solution and 200 ml of sterile water to the powder while mixing.
- Continue mixing until a homogenous dough is formed.
- Form the dough into pellets using a pellet maker or by hand.
- Dry the pellets in a laminar flow hood until they are hard.
- Store the pellets in vacuum-sealed bags at -20°C.

Protocol 3.1.2: Rapamycin for Intraperitoneal Injection

#### Materials:

- Rapamycin powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes

#### Procedure:

- Dissolve rapamycin in DMSO to create a stock solution (e.g., 5 mg in 125 μl).
- For injection, dilute the stock solution in PBS (e.g., 1:100 v/v).
- Vortex thoroughly to ensure the rapamycin is in suspension.
- Administer the desired dose based on the mouse's body weight (e.g., for a 2 mg/kg dose in a 25g mouse, inject 50 μl of a 1 mg/ml solution).

## **Lifespan and Healthspan Assessment**

Protocol 3.2.1: Lifespan Study

Procedure:



- · House mice individually or in small groups in a specific pathogen-free facility.
- Provide ad libitum access to the control or rapamycin-containing diet and water.
- Monitor the health of the mice daily. Record body weight weekly or bi-weekly.
- Record the date of natural death for each mouse. Moribund animals should be euthanized, and the date of euthanasia is recorded as the date of death.
- Analyze survival data using Kaplan-Meier survival curves and the log-rank test to determine statistical significance.

## **Metabolic Phenotyping**

Long-term rapamycin treatment can have significant effects on metabolism. It is crucial to monitor metabolic parameters throughout the study.

Protocol 3.3.1: Glucose Tolerance Test (GTT)

#### Materials:

- Glucometer and test strips
- Sterile 20% glucose solution
- Syringes and needles for IP injection

#### Procedure:

- Fast mice for 6 hours with free access to water.
- Record the baseline blood glucose level (t=0) from a tail snip.
- Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
- Plot the glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.



#### Protocol 3.3.2: Insulin Tolerance Test (ITT)

#### Materials:

- Glucometer and test strips
- Humulin R (or other regular insulin)
- Sterile saline
- Syringes and needles for IP injection

#### Procedure:

- Fast mice for 4-6 hours with free access to water.
- Record the baseline blood glucose level (t=0) from a tail snip.
- Inject insulin intraperitoneally at a dose of 0.75 U/kg of body weight.
- Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
- Plot the percentage of initial glucose over time to assess insulin sensitivity.

## **Immunological Assessment**

Rapamycin has profound effects on the immune system. Flow cytometry can be used to analyze changes in immune cell populations.

Protocol 3.4.1: Spleen and Lymph Node Immune Cell Profiling

#### Materials:

- RPMI-1640 medium
- Fetal bovine serum (FBS)
- ACK lysis buffer



- Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, B220, CD11b, Gr-1)
- · Flow cytometer

#### Procedure:

- Euthanize mice and aseptically harvest the spleen and lymph nodes.
- Prepare single-cell suspensions by mechanical dissociation through a 70 μm cell strainer.
- For spleens, lyse red blood cells using ACK lysis buffer.
- Wash the cells with RPMI-1640 supplemented with 10% FBS.
- Count the cells and adjust the concentration to 1x10<sup>6</sup> cells/100 μl.
- Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice in the dark.
- · Wash the cells to remove unbound antibodies.
- Acquire data on a flow cytometer and analyze the data using appropriate software to quantify different immune cell populations.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from long-term rapamycin studies in mice.

Table 1: Effects of Long-term Rapamycin on Lifespan in Mice



Mouse Strain	Sex	Treatmen t Start Age	Dose and Route	Median Lifespan Extensio n (%)	Maximal Lifespan Extensio n (%)	Referenc e
UM-HET3	М	9 months	42 ppm in chow	23	8	[4]
UM-HET3	F	9 months	42 ppm in chow	26	11	[4]
UM-HET3	М	20 months	42 ppm in chow (continuou s)	9-11	Significant	[7]
UM-HET3	F	20 months	42 ppm in chow (continuou s)	15	Significant	[7]
UM-HET3	М	20 months	42 ppm in chow (3 months)	9-11	Not Significant	[7]
UM-HET3	F	20 months	42 ppm in chow (3 months)	4	Not Significant	[7]
C57BL/6J	F	20 months	2 mg/kg IP (intermitten t)	~10	Significant	[2]

Table 2: Metabolic Effects of Long-term Rapamycin Treatment in Mice



Mouse Strain	Duration of Treatment	Key Metabolic Changes	Reference
C57BL/6	2 weeks	Glucose intolerance, insulin resistance.	[8][9]
C57BL/6	20 weeks	Improved insulin sensitivity, reversal of initial negative metabolic effects.[8][9]	[8][9][10]
UM-HET3	Chronic	Impaired glucose tolerance.	
Lean and Obese Mice	Chronic	Reversible glucose intolerance and insulin resistance upon cessation of treatment.[11]	[11]

Table 3: Immunological Effects of Chronic Rapamycin Treatment in Mice

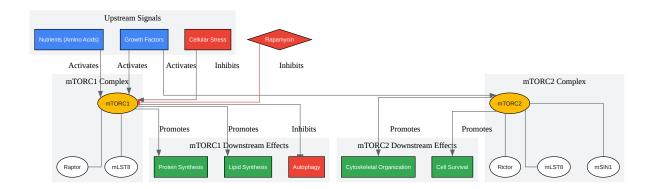


Mouse Strain	Duration of Treatment	Key Immunological Changes	Reference
C57BL/6	6 months	Decreased total spleen cells, CD4+ and CD8+ T cells.[12]	[12]
C57BL/6	19 months	Increased regulatory T cells (Tregs) in Peyer's patches.[12]	[12]
SAM-P8 (senescence-prone)	2 months	Increased CD4+ T cells and decreased CD8+ T cells in the spleen.[13][14]	[13][14]
C57BL/6	2 months	Decreased absolute counts of total lymphocytes, CD4+, and CD8+ T cells in blood.[15]	[15]

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for a longevity study, and the logical relationship of a frailty index assessment.

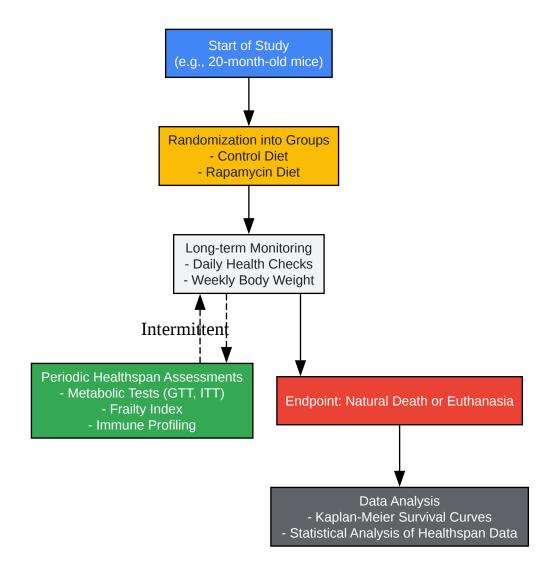




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Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 complexes.

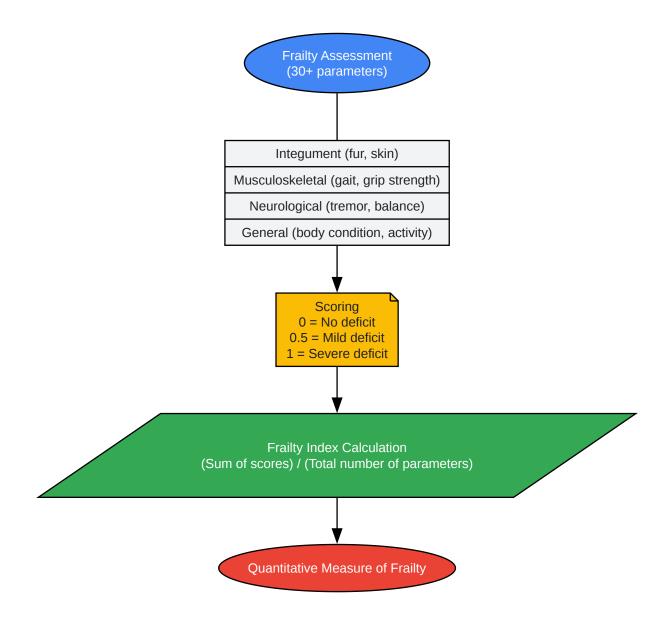




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Caption: Experimental workflow for a long-term rapamycin longevity study in mice.





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Caption: Logical relationship for the calculation of a mouse clinical frailty index.

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